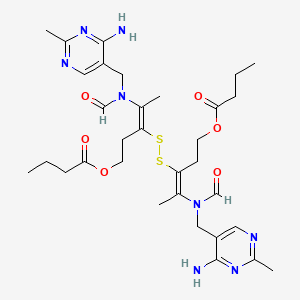
Bisbutiamine
Descripción general
Descripción
Bisbutiamina: es un compuesto químico con la fórmula molecular C₃₂H₄₆N₈O₆S₂ . El compuesto es conocido por sus posibles propiedades anti-VIH .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La bisbutiamina se puede sintetizar mediante la dimerización de la butiamina. La preparación implica la reacción de la butiamina con reactivos específicos en condiciones controladas para formar el dímero. La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y puede implicar calentamiento para facilitar la reacción .
Métodos de producción industrial: La producción industrial de bisbutiamina implica escalar los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El proceso puede implicar reactores de flujo continuo y técnicas de purificación avanzadas para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La bisbutiamina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir la bisbutiamina en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas .
Aplicaciones Científicas De Investigación
La bisbutiamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar reacciones de dimerización.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades anti-VIH.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en tratamientos antivirales.
Mecanismo De Acción
El mecanismo de acción de la bisbutiamina implica su interacción con objetivos moleculares específicos. Se cree que el compuesto inhibe ciertas enzimas o proteínas involucradas en la replicación viral, lo que lo convierte en un posible agente antiviral. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero se cree que interfiere con el proceso de replicación de virus como el VIH .
Comparación Con Compuestos Similares
La bisbutiamina se puede comparar con otros compuestos similares como la butiamina y otros derivados de la tiamina. Mientras que la butiamina es un monómero, la bisbutiamina es un dímero, lo que le confiere propiedades únicas y posibles aplicaciones. Otros compuestos similares incluyen:
Tiamina: Un derivado de la vitamina B1 con funciones biológicas esenciales.
Benfotiamina: Un derivado sintético de la tiamina con una biodisponibilidad mejorada.
Fursultiamina: Otro derivado de la tiamina utilizado por sus propiedades terapéuticas
La singularidad de la bisbutiamina radica en su estructura dimérica, que puede contribuir a sus posibles propiedades antivirales y otras actividades biológicas .
Propiedades
Número CAS |
18481-23-7 |
|---|---|
Fórmula molecular |
C32H46N8O6S2 |
Peso molecular |
702.9 g/mol |
Nombre IUPAC |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate |
InChI |
InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22- |
Clave InChI |
YMEBNAABDXLAJE-ZDSKVHJSSA-N |
SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
SMILES isomérico |
CCCC(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)CCC |
SMILES canónico |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bisbutytiamine; Bisbutitiamine; o-Butyrylthiamine disulfide; Bisbutiamine. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


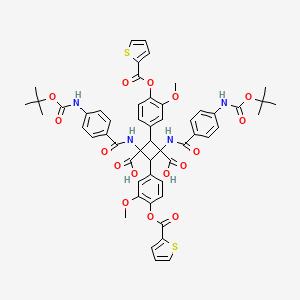
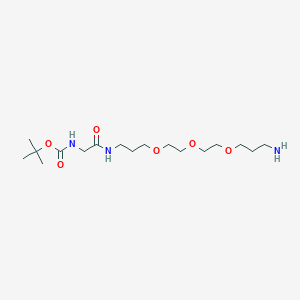

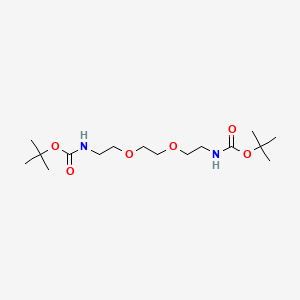




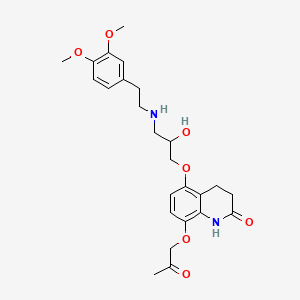
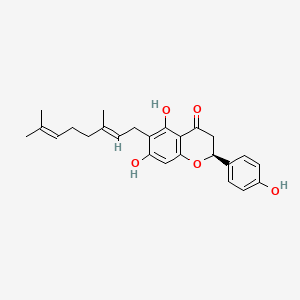
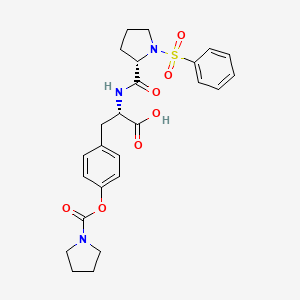

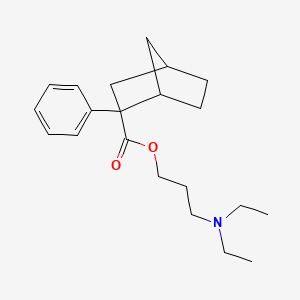
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)
